6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound characterized by a pyrido[3,2-d]pyrimidine core. Its molecular formula is C₇H₄ClN₃O₂, with a monoisotopic mass of 196.9992 g/mol . The structure features a chlorine substituent at position 6 and a methyl group at position 1, distinguishing it from simpler pyrimidine derivatives. This compound is part of a broader class of pyridopyrimidines, which are notable for their biological relevance, particularly in enzyme inhibition and herbicidal activity .
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-4-2-3-5(9)10-6(4)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) |
InChI Key |
HFLDCTZAQOIYQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and chlorination . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Arylacetonitriles: Used in the initial condensation step.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione:
Basic Information
this compound is a chemical compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.60 g/mol . It is also known by other names, including 6-chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione .
Potential Applications
While the search results do not provide extensive details specifically on the applications of this compound, they do point to related compounds and their uses, suggesting potential areas of interest:
- Histone Demethylase Inhibition: Pyrido[3,4-d]pyrimidinone derivatives have been identified as KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase inhibitors . These inhibitors bind to Fe(II) in the active site and may have applications in cancer research .
- PARP-1 Inhibition: Pyrano[2,3-d]pyrimidine-2,4-dione analogs are potential inhibitors against Poly(ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair. PARP-1 inhibitors can be used with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms .
- Synthesis of Fused Pyrimidines: Pyrimidines are synthesized for use in medicine and pesticides .
- Herbicidal Activity: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated as protoporphyrinogen oxidase inhibitors with herbicidal activity .
Mechanism of Action
The mechanism of action of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation, but studies have indicated its effects on cyclin-dependent kinases (CDKs) and other regulatory proteins .
Comparison with Similar Compounds
Electronic Properties
- HOMO-LUMO Gaps: Pyrido[2,3-d]pyrimidines (e.g., 6a–d) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, influencing charge transfer and reactivity .
- Molecular Electrostatic Potential (MEP): Substituent positioning affects nucleophilic/electrophilic sites. For example, pyrido[2,3-d]pyrimidines show strong π-π interactions with flavin adenine dinucleotide (FAD) in enzyme binding , whereas the [3,2-d] isomer’s binding may vary.
Comparison with Substituent Variants
Chlorinated Derivatives
- Impact of Fused Rings: The target’s pyrido[3,2-d] fusion likely enhances rigidity and π-stacking capacity compared to non-fused chloropyrimidines .
Methyl and Amino Derivatives
- 1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione : Lacks the 6-Cl substituent but shares the fused core. Exhibits a melting point of 246°C and predicted acidity (pKa ~2.19) , suggesting higher stability than the target compound.
- 6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: Amino and cyclopropyl groups enhance solubility and target specificity, contrasting with the target’s chloro group .
Comparison with Fused Heterocyclic Systems
Thieno[2,3-d]pyrimidines
- 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione: Shows antimicrobial activity against Staphylococcus aureus . Thiophene fusion introduces sulfur, altering electronic properties compared to pyrido-fused systems.
Cyclopenta[d]pyrimidines
- 7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione : Exhibits antioxidant activity by neutralizing free radicals . The alicyclic moiety enhances lipophilicity, contrasting with the aromatic pyrido ring in the target compound.
Physicochemical and Pharmacokinetic Properties
Solubility and Bioavailability
- The target compound’s fused pyrido ring may reduce aqueous solubility compared to non-fused derivatives (e.g., sulfonamide-containing pyrimidines in ).
Biological Activity
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 201.7 g/mol
- CAS Number : 156114509
- SMILES Notation : Clc1cnc2c(c1)nc(nc2=O)C(=O)C
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study evaluated the compound's effects on various human tumor cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 7.1 | Induction of apoptosis through mitochondrial pathways |
| MCF-7 (Breast Cancer) | 5.5 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
The compound's mechanism is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes:
- Dihydrofolate Reductase (DHFR) : The compound shows competitive inhibition against DHFR, which is crucial for DNA synthesis and cell division.
- Cyclin-dependent Kinases (CDKs) : It has been identified as a selective inhibitor of CDK2, leading to cell cycle arrest in cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a manageable safety profile with preliminary evidence of antitumor activity.
- Case Study 2 : A comparative study assessed the efficacy of this compound against traditional chemotherapeutics in vitro. The results demonstrated superior potency in inducing apoptosis in resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via a two-step approach starting from 6-amino-1,3-dimethyluracil derivatives. Key steps include Vilsmeier formylation to introduce substituents at position 6, followed by cyclization under acidic conditions. For example, reacting 6-amino-1-methyluracil with substituted 3-formylchromones in THF under reflux with catalytic p-toluenesulfonic acid yields pyrido[3,2-d]pyrimidine derivatives. Characterization via ¹H NMR (e.g., pyridyl protons at δ 8.42–8.97 ppm) and mass spectrometry confirms structural integrity .
Q. How is the structural identity of this compound validated in experimental settings?
- Methodological Answer : ¹H NMR spectroscopy is critical for confirming substituent positions. For instance, the methyl group (N–CH₃) typically resonates at δ 3.53 ppm, while aromatic protons (e.g., pyridyl C5–H) appear as doublets in δ 8.42–8.97 ppm. ¹³C NMR signals for carbonyl groups (C=O) are observed at δ 161–194 ppm. Mass spectrometry (e.g., ESI-MS m/z 310.17 [M+H]⁺) and elemental analysis further validate purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Derivatives of pyrido[3,2-d]pyrimidines exhibit antimicrobial activity. For example, thieno[2,3-d]pyrimidine analogs (structurally similar) show efficacy against Staphylococcus aureus (MIC 12.5 µg/mL), surpassing reference drugs like Metronidazole. Activity is influenced by substituents at position 1; alkylation (e.g., benzyl groups) often reduces potency compared to unsubstituted derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer : By adjusting stoichiometry, solvent, and catalyst. For instance, using a 1:1 ratio of aldehyde to uracil in aqueous HCl (70°C) avoids bis(pyrimidinedione) by-products. TLC monitoring and hot filtration (e.g., washing with ethanol) improve purity. Optimization tables (e.g., varying reaction time/temperature) are critical for reproducibility .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in halogenated derivatives?
- Methodological Answer : Systematic substitution at positions 1, 3, and 6 with halogens (Cl, F) or methyl groups allows SAR profiling. For example:
- Position 1 : Alkylation (e.g., benzyl) reduces antimicrobial activity by ~40% compared to H-substituted analogs.
- Position 6 : Chlorine enhances electrophilicity, improving binding to microbial targets.
Activity is quantified via MIC assays and corroborated with molecular docking studies .
Q. How can computational methods guide the design of analogs with improved bioactivity?
- Methodological Answer : In silico tools (e.g., molecular docking, DFT calculations) predict binding affinities to targets like HIV-1 capsid proteins. For example, bis(pyrimidinediones) with hydrophilic/lipophilic substituents show favorable binding energies (ΔG < −8 kcal/mol). These models inform synthetic prioritization, reducing experimental trial-and-error .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected ¹H NMR shifts) can arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers. Cross-validate with ¹³C NMR and 2D techniques (COSY, HSQC). For mass spectrometry, high-resolution instruments (HRMS) confirm molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
